

Addressing poor staining uniformity with Solvent Blue 97.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent blue 97

Cat. No.: B1584085

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Technical Support Center: Solvent Blue 97

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges with staining uniformity when using **Solvent Blue 97**.

Frequently Asked Questions (FAQs)

Q1: What is **Solvent Blue 97** and what are its primary applications?

Solvent Blue 97 is a greenish-blue anthraquinone solvent dye known for its high transparency, heat stability, light fastness, and excellent migration resistance.^[1] It is primarily used for coloring various plastics, including:

- Polystyrene (PS)
- Polyethylene Terephthalate (PET)^{[1][2]}
- Polyamide (PA)^[2]
- Polycarbonate (PC)^{[1][2]}
- Acrylonitrile Butadiene Styrene (ABS)^{[1][2]}
- Polymethyl Methacrylate (PMMA)^[1]

- Polyvinyl Chloride (PVC)[1]

It is also recommended for coloring polyester and PA6 fibers.[2]

Q2: What are the common causes of poor staining uniformity with **Solvent Blue 97**?

Poor staining uniformity, such as streaks, splotches, or color inconsistencies, can arise from several factors:

- Inadequate Dye Dispersion: The most common cause is the uneven distribution of the dye within the polymer matrix.[3][4]
- Improper Processing Temperature: Both excessively high and low temperatures can negatively impact staining uniformity.[5] High temperatures can cause thermal degradation of the dye, while low temperatures can lead to incomplete dissolution and poor dispersion.[3][5]
- Moisture in the Resin: The presence of moisture in the plastic resin can lead to surface defects like splay or "silver streaks," which affect the color's appearance.[6][7]
- Contamination: Contamination from previous production runs or improperly cleaned equipment can cause color streaking.[8][9]
- Incompatible Materials: The dye may have poor solubility or affinity with the specific grade of plastic being used.[10]

Q3: How can I improve the dispersion of **Solvent Blue 97** in my polymer?

To achieve uniform dispersion, consider the following:

- Use of Masterbatch: Incorporating **Solvent Blue 97** as a masterbatch, where the dye is already pre-dispersed in a carrier resin, is a highly effective method for ensuring even color distribution.[10][11][12]
- Thorough Mixing: Ensure adequate mixing of the dye with the polymer resin before and during processing. High-speed mixing equipment can be beneficial.[5]
- Optimized Screw and Barrel Configuration: The design of the screw and barrel in your injection molding or extrusion equipment can significantly impact mixing and dispersion.[10]

- **Sufficient Back Pressure:** Increasing the back pressure during injection molding can enhance the mixing of the colorant.[\[11\]](#)

Troubleshooting Guide: Addressing Poor Staining Uniformity

This guide provides a systematic approach to diagnosing and resolving common issues related to uneven staining with **Solvent Blue 97**.

Problem: Streaks or Swirls in the Final Product

Potential Cause	Recommended Solution
Poor Dye Dispersion	<ol style="list-style-type: none">1. Verify Mixing: Ensure the dye is thoroughly mixed with the resin. Consider using a masterbatch for more consistent results.[10][11]2. Optimize Processing Parameters: Adjust screw speed and back pressure to improve mixing within the barrel.[5]3. Check for Compatibility: Confirm that Solvent Blue 97 is compatible with your specific polymer grade.[10]
Contamination	<ol style="list-style-type: none">1. Clean Equipment: Thoroughly clean the hopper, feeders, screw, and barrel between color changes.[8] Using a commercial purging compound is recommended.[8]2. Inspect Raw Materials: Ensure there is no cross-contamination of different colored resins or additives.
Inadequate Processing Temperature	<ol style="list-style-type: none">1. Review Temperature Settings: Ensure the processing temperature is within the recommended range for both the polymer and Solvent Blue 97 to allow for complete dissolution without degradation.[5]

Problem: Splotchy or Inconsistent Color

Potential Cause	Recommended Solution
Incomplete Dye Dissolution	1. Increase Processing Temperature: A higher temperature may be needed to fully dissolve the dye in the polymer melt.[3] Be careful not to exceed the thermal stability limits of the dye or polymer. 2. Increase Residence Time: A longer mixing time in the barrel can aid in complete dissolution.
Moisture in Resin	1. Dry the Resin: Properly dry hygroscopic plastics like PC and PET before processing to remove any absorbed moisture.[6] 2. Check for Leaks: Ensure there are no water leaks in the molding equipment.
Material Incompatibility	1. Consult TDS: Refer to the Technical Data Sheet for Solvent Blue 97 to confirm its suitability for your specific polymer. 2. Test a Different Polymer Grade: If possible, test with a different grade of the same polymer to see if compatibility improves.

Data Presentation

Table 1: Physical and Chemical Properties of **Solvent Blue 97**

Property	Value
Chemical Family	Antraquinone
Appearance	Blue Powder
Melting Point	200-220 °C
Heat Resistance (in PS)	Up to 300 °C
Light Fastness (in PS)	7-8 (on a scale of 1-8, where 8 is superior)[2]

Table 2: Solubility of **Solvent Blue 97** in Organic Solvents at 20°C

Solvent	Solubility (g/L)
Acetone	3.0
Butyl Acetate	10.0
Methylbenzene	125.0
Dichloromethane	240.0
Ethyl Alcohol	0.2

Table 3: Recommended Dosage of **Solvent Blue 97** in Polystyrene (PS)

Application	Recommended Dosage (%)
Transparent	0.025
Non-transparent	0.035

Experimental Protocols

Protocol 1: Preparation of a **Solvent Blue 97** Masterbatch

This protocol outlines a general procedure for creating a color masterbatch to improve the dispersion of **Solvent Blue 97**.

- **Material Selection:** Choose a carrier resin that is compatible with both **Solvent Blue 97** and the final plastic to be colored.
- **Pre-mixing:** Dry-blend the **Solvent Blue 97** powder with the carrier resin pellets at a predetermined concentration.
- **Compounding:** Feed the pre-mixed material into a twin-screw extruder.
- **Extrusion and Pelletizing:** Melt and mix the components thoroughly within the extruder. Extrude the colored polymer strand and pelletize it to create the masterbatch.

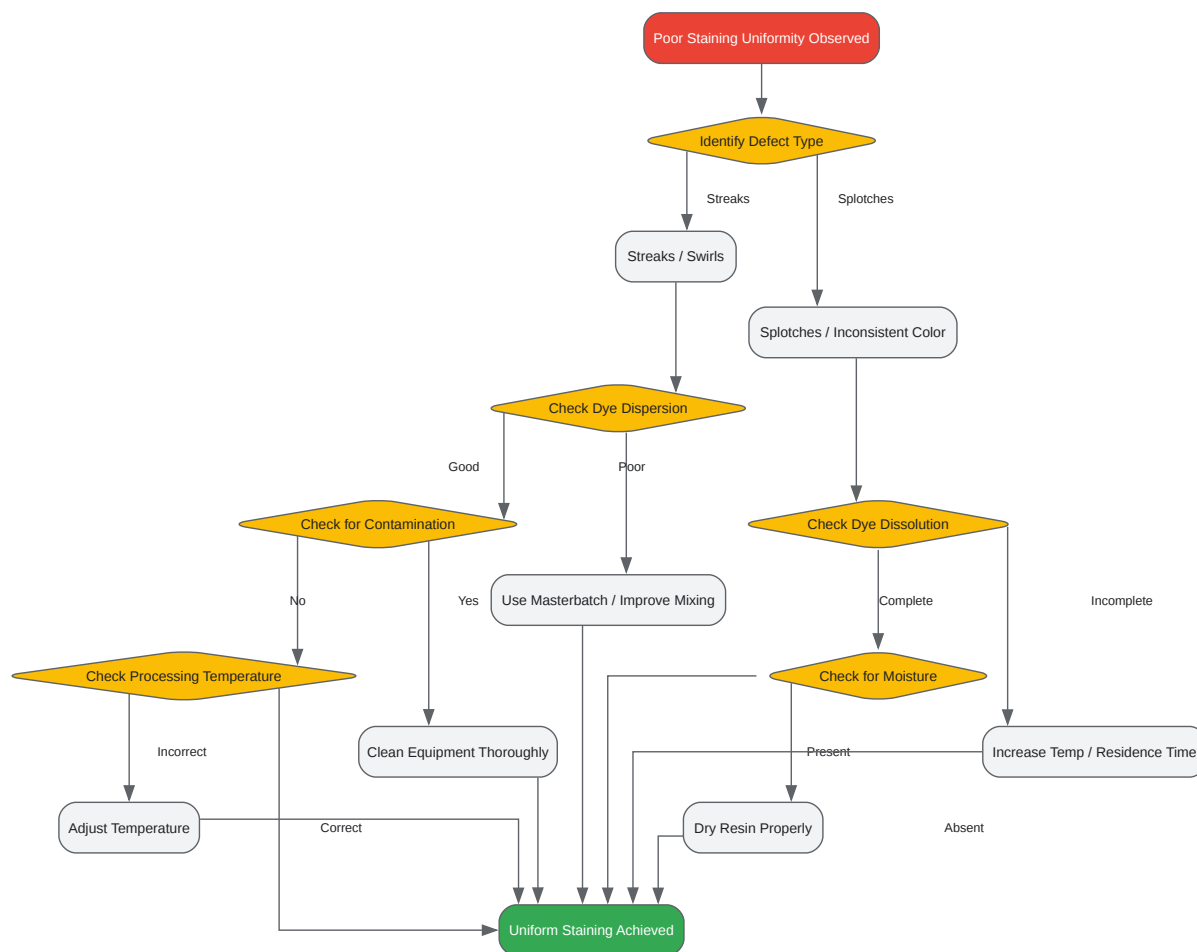
- **Quality Control:** Test the masterbatch for color consistency and dispersion before use in large-scale production.

Protocol 2: Coloring Polycarbonate (PC) with **Solvent Blue 97**

This protocol describes a general method for coloring polycarbonate using **Solvent Blue 97**.

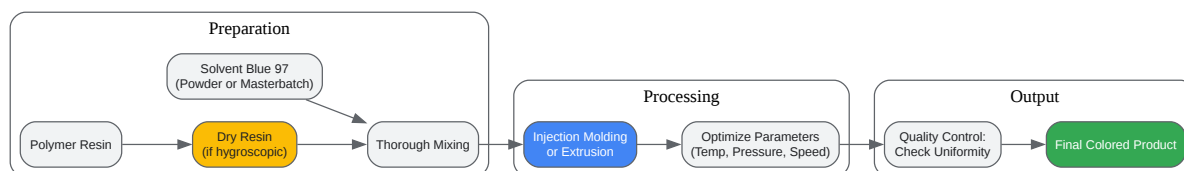
- **Drying:** Dry the polycarbonate pellets thoroughly according to the manufacturer's recommendations to prevent moisture-related defects.[\[6\]](#)
- **Mixing:**
 - **Using Masterbatch:** Tumble-blend the PC pellets with the **Solvent Blue 97** masterbatch at the desired let-down ratio.
 - **Direct Addition:** If adding the dye directly, ensure it is pre-mixed thoroughly with a small amount of the PC resin before adding it to the main batch to aid dispersion.[\[10\]](#)
- **Processing:**
 - **Injection Molding:** Feed the mixture into the injection molding machine. Set the barrel temperature to a range suitable for polycarbonate (typically 280-320°C), ensuring it is sufficient to dissolve the dye without causing degradation.[\[5\]](#)
 - **Extrusion:** For extruded sheets or profiles, use a similar temperature profile in the extruder to ensure complete melting and uniform mixing.
- **Optimization:** Adjust processing parameters such as temperature, screw speed, and back pressure to achieve the desired color uniformity.[\[5\]](#)

Visualizations



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Caption: Troubleshooting workflow for poor staining uniformity.



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Caption: General experimental workflow for coloring plastics.

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- To cite this document: BenchChem. [Addressing poor staining uniformity with Solvent Blue 97.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584085#addressing-poor-staining-uniformity-with-solvent-blue-97]

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